N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylphenyl group and a phenylpiperazine moiety connected through an acetamide linkage. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of 4-ethylphenylamine: This can be achieved by the reduction of 4-ethylphenyl nitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-ethylphenylamine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form N-(4-ethylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: The final step involves the reaction of N-(4-ethylphenyl)-2-chloroacetamide with 4-phenylpiperazine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at the amide linkage to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Comparison:
- N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its pharmacokinetic properties.
- N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has a methyl group instead of an ethyl group, which may result in different metabolic pathways and biological activity.
- N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide contains a chlorine atom, which can significantly alter its electronic properties and reactivity.
- N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has a fluorine atom, which can enhance its stability and resistance to metabolic degradation.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-17-8-10-18(11-9-17)21-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPAIFUTHNIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763124-65-8 |
Source
|
Record name | N-(4-ETHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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